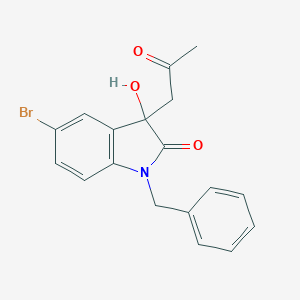
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as a novel anticancer agent. Derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines . The modifications to the core structure, such as the addition of a hydrazone linker, have led to compounds with significant inhibitory activity against VEGFR-2, a key target in cancer therapy .
Biological Studies
In biological research, the indol-2-one derivatives are being explored for their bioactivity. The compound’s framework serves as a base for synthesizing molecules that could preferentially target tumor cells, contributing to the expansion of the cancer therapeutic arsenal .
Chemical Research
The compound’s benzylic position is of particular interest in chemical research. It allows for reactions like free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in synthetic organic chemistry . This reactivity can be harnessed to create a variety of specialized molecules for further study.
Pharmacological Use
In pharmacology, the compound’s derivatives have been evaluated for their anti-inflammatory and analgesic activities. Studies have compared these activities to established medications, indicating the compound’s potential for developing new therapeutic agents .
Environmental Impact
The environmental impact of such compounds is an important consideration. While direct data on the environmental effects of this specific compound were not available, the broader class of indole derivatives is being studied for their ecological footprint, particularly when used in large-scale applications .
properties
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12(21)10-18(23)15-9-14(19)7-8-16(15)20(17(18)22)11-13-5-3-2-4-6-13/h2-9,23H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJEFDSBUXSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368416.png)
![N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368417.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368420.png)
![1-Morpholin-4-yl-2-[2-(2-phenoxyethylthio)benzimidazolyl]ethan-1-one](/img/structure/B368422.png)
![N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B368423.png)
![N-cyclopropyl-2-[2-(2-phenoxyethylthio)benzimidazolyl]acetamide](/img/structure/B368424.png)
![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)
![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)
![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)
![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)